(Z)-Pentatriacont-9-en-18-one
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Overview
Description
(Z)-Pentatriacont-9-en-18-one is a long-chain aliphatic ketone with a double bond in the Z-configuration at the 9th position. This compound is part of a class of organic molecules known for their diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Pentatriacont-9-en-18-one typically involves the use of long-chain alkenes and ketones. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of long-chain alkynes followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation, while oxidation can be achieved using reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Chemical Reactions Analysis
Types of Reactions
(Z)-Pentatriacont-9-en-18-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The double bond in the compound can participate in electrophilic addition reactions, where halogens or hydrogen halides add across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Hydrogen halides (HCl, HBr) in the presence of a solvent like dichloromethane (DCM).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated alkanes.
Scientific Research Applications
(Z)-Pentatriacont-9-en-18-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function due to its long aliphatic chain.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-Pentatriacont-9-en-18-one involves its interaction with biological membranes. The long aliphatic chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The ketone group can also participate in hydrogen bonding, influencing the compound’s interaction with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
(E)-Pentatriacont-9-en-18-one: The E-isomer of the compound with a different spatial arrangement of the double bond.
Pentatriacontane: A saturated hydrocarbon with no double bonds or functional groups.
9-Octadecen-1-one: A shorter-chain ketone with similar structural features.
Uniqueness
(Z)-Pentatriacont-9-en-18-one is unique due to its specific Z-configuration, which can influence its chemical reactivity and interaction with biological systems. The presence of both a long aliphatic chain and a ketone functional group makes it versatile for various applications.
Properties
Molecular Formula |
C35H68O |
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Molecular Weight |
504.9 g/mol |
IUPAC Name |
(Z)-pentatriacont-9-en-18-one |
InChI |
InChI=1S/C35H68O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-34H2,1-2H3/b19-17- |
InChI Key |
KFNZUXIRXRKWEJ-ZPHPHTNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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